Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core with a chlorine substituent at position 6 and a methyl ester group at position 5. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. It is synthesized via cyclocondensation of hydrazine derivatives with pyridine precursors, followed by chlorination and esterification steps . Its biological activity, particularly as a kinase inhibitor and antimicrobial agent, has been extensively studied .
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-7-11-10-4-12(7)3-6(5)9/h2-4H,1H3 |
InChI Key |
UTINVTIILDUJSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NN=CN2C=C1Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization Approach
Formation of the Triazole Core
The triazolo[4,3-a]pyridine system is constructed via cyclization of hydrazine derivatives with appropriately substituted pyridine precursors. A representative protocol involves reacting 2-chloro-3-hydrazinylpyridine-7-carboxylic acid with nitriles or carbonyl compounds under acidic conditions. For example, treatment with acetyl chloride generates the methyl-substituted triazole ring through intramolecular cyclodehydration (Fig. 1A). Key parameters include:
Esterification of the Carboxylic Acid Moiety
The methyl ester group is introduced via Fischer esterification or Steglich conditions:
- Classical Fischer Method : Refluxing the carboxylic acid intermediate with methanol and sulfuric acid (12 h, 70°C) achieves 85–90% conversion.
- DCC/DMAP Coupling : For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane provide milder conditions (25°C, 4 h, 92% yield).
Table 1. Comparative Esterification Conditions
| Method | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fischer esterification | H₂SO₄ | 70°C | 12 | 85–90 |
| Steglich esterification | DCC/DMAP | 25°C | 4 | 88–92 |
Oxidative Cyclization Using N-Chlorosuccinimide (NCS)
Hydrazone Intermediate Preparation
This method bypasses pre-functionalized pyridines by employing hydrazones as cyclization precursors. 6-Chloropyridine-7-carboxylate hydrazones are synthesized via condensation of methyl 6-chloropyridine-7-carboxylate with hydrazine hydrate:
$$
\text{R-C(=O)OCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{R-C(=O)-NH-NH}2 + \text{CH}_3\text{OH}
$$
Reaction conditions: Ethanol, 60°C, 6 h, 95% yield.
NCS-Promoted Ring Closure
The hydrazone undergoes oxidative cyclization with N-chlorosuccinimide in dimethylformamide (DMF):
- Cool hydrazone solution to 0°C in dry DMF.
- Add NCS portion-wise (1.1 eq) to avoid exothermic runaway.
- Warm to 25°C, stir until completion (1–2 h).
- Precipitate product with triethylamine/water, isolate via filtration (90% yield).
Advantages :
Coupling-Cyclization Cascade from Patent Literature
Hydrazide Intermediate Synthesis
A patented route couples 3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine with propionic acid derivatives using peptide coupling reagents (e.g., HATU):
$$
\text{Ar-NH}_2 + \text{R-COCl} \xrightarrow{\text{HATU, DIPEA}} \text{Ar-NH-CO-R}
$$
Conditions: Dichloromethane, 0°C to 25°C, 4 h, 78% yield.
Microwave-Assisted Cyclization
The hydrazide intermediate undergoes cyclization under microwave irradiation to form the triazole ring:
- Solvent : Toluene
- Temperature : 150°C
- Time : 20 min
- Yield : 82% with 99% HPLC purity
Table 2. Cyclization Method Comparison
| Parameter | Conventional Heating | Microwave |
|---|---|---|
| Temperature | 110°C | 150°C |
| Time | 6 h | 20 min |
| Energy Consumption | 850 kJ/mol | 120 kJ/mol |
| Purity | 95% | 99% |
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Implementation
Recent advances replace batch processing with continuous flow systems to enhance reproducibility:
Analytical Characterization and Quality Control
Spectroscopic Validation
X-ray Crystallographic Data
Single-crystal analysis confirms planar triazolo-pyridine systems:
- Space Group : P2₁/c
- Unit Cell : a=15.1413 Å, b=6.9179 Å, c=13.0938 Å, β=105.102°
- R-factor : 0.0337
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a triazole ring fused to a pyridine moiety. It has a molecular weight of 211.60 g/mol and the molecular formula . This compound is significant in medicinal chemistry because of its diverse biological activities and its potential as a pharmaceutical building block.
Scientific Applications
This compound is used in scientific research for several reasons:
- Pharmaceutical Development It is used as a building block for synthesizing different derivatives with varying biological activities and chemical properties.
- Enzyme Inhibition The compound interacts with and binds to specific enzymes or receptors, which can inhibit their activity. This inhibition can affect cellular pathways involved in microbial infections or cancer. For example, it may modulate kinase activity or interfere with DNA replication in microbial cells.
- Antimicrobial Activity It may inhibit the growth of certain bacteria and fungi.
- Antimalarial Drug Discovery It can serve as a starting point for antimalarial drug discovery programs .
Related Compounds
This compound can be compared to related compounds, which share structural similarities but have unique properties and activities:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | Triazolopyridine | Ethyl group instead of methyl; different solubility and biological activity |
| $$1,2,4]Triazolo[4,3-b]pyridazine | Triazolopyridazine | Different ring fusion; distinct chemical properties and activities |
| $$1,2,4]Triazolo[4,3-a]quinoxaline | Quinoxaline derivative | Contains a quinoxaline ring; different biological activities compared to triazolopyridine derivatives |
| $$1,2,4]Triazolo[1,5-a]pyrimidin-7-ol | Pyrimidine derivative | Different functional groups; unique applications in medicinal chemistry |
Reactions
This compound can undergo various chemical reactions, with the products varying based on the specific reagents and conditions used. These reactions allow for the creation of various derivatives with different biological activities or chemical properties.
It has been observed that under microwave conditions, 1,2,4-triazolo[1,5-a]pyridines can be synthesized without a catalyst or any additives .
Stability and Reactivity
Mechanism of Action
The mechanism of action of Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells .
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents at position 6 or the ester group at position 6. These variations significantly impact physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison:
Halogen-Substituted Derivatives
Key Findings :
- The chloro derivative exhibits superior kinase inhibition potency compared to bromo and iodo analogs, likely due to optimal electronegativity and steric bulk .
- Bromo and iodo analogs show reduced solubility, limiting their bioavailability .
Electron-Withdrawing and Donating Groups
| Compound Name | Substituent (Position 6) | Molecular Weight (g/mol) | Key Properties | Biological Activity | References |
|---|---|---|---|---|---|
| Methyl 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | NO₂ | 252.19 | High reactivity in reduction reactions; λmax = 310 nm | Antibacterial activity (EC₅₀ = 8 µM) | |
| Methyl 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | OCH₃ | 237.24 | Enhanced solubility in polar solvents; stable under acidic conditions | Low antimicrobial potency (>50 µM) |
Key Findings :
- The nitro group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution but reducing metabolic stability .
- Methoxy substitution improves solubility but diminishes bioactivity due to electron-donating effects .
Steric and Positional Isomers
| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Key Properties | Biological Activity | References |
|---|---|---|---|---|---|
| Methyl 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | Cl (Position 5) | 241.65 | Altered π-π stacking; reduced crystallinity | Moderate kinase inhibition (IC₅₀ = 45 nM) | |
| Methyl 6-Chloro-[1,2,4]triazolo[4,3-b]pyridine-7-carboxylate | Cl (Isomeric core) | 241.65 | Distinct binding orientation in enzyme pockets | Inactive in kinase assays |
Key Findings :
- Positional isomers (e.g., 5-chloro vs. 6-chloro) exhibit varied binding affinities due to differences in molecular geometry .
- Core isomerism ([4,3-a] vs. [4,3-b]) abolishes bioactivity, highlighting the importance of scaffold orientation .
Biological Activity
Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a synthetic compound that has attracted significant research interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₆ClN₃O₂
- Molecular Weight : 211.61 g/mol
- IUPAC Name : this compound
The compound features a triazole ring fused to a pyridine moiety, with a methyl ester group and a chloro substituent. This unique structure contributes to its reactivity and biological properties .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Data
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate various signaling pathways involved in inflammation, potentially acting as an inhibitor of specific phosphodiesterases. This mechanism could make it beneficial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Potential
This compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. For example, in vitro studies have demonstrated significant cytotoxicity against various cancer cell lines .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 6.76 | Induction of apoptosis |
| A549 (Lung) | 10.50 | Cell cycle arrest at G1/S phase |
| MCF-7 (Breast) | 12.30 | Modulation of apoptosis-related proteins |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity linked to inflammatory responses and cell growth .
Case Studies
In a recent study involving the treatment of colon cancer cells with this compound, researchers observed significant cell death at low concentrations. Flow cytometric analysis revealed that the compound effectively induced G1/S phase arrest in HCT116 cells while promoting late apoptosis .
Q & A
Q. What are the key considerations for synthesizing Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate with high purity and yield?
- Methodological Answer : Synthesis typically involves cyclization of triazole precursors with α,β-unsaturated esters under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic attack on the ester group, forming the fused triazolopyridine ring . Optimization includes controlling reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) yields ~72% purity, confirmed by HPLC or NMR .
Q. How does the methyl ester group influence solubility and reactivity compared to ethyl analogs?
- Methodological Answer : The methyl ester reduces steric hindrance compared to ethyl groups, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but decreasing lipid membrane permeability. Reactivity differences are evident in hydrolysis rates: methyl esters hydrolyze faster under basic conditions due to lower electron-donating effects, impacting downstream functionalization (e.g., amidation) . Solubility profiles should be validated using UV-Vis spectroscopy or shake-flask methods .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : While no specific GHS hazards are reported for the compound, general precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Tightly sealed containers in dry, ventilated areas at 15–25°C to prevent moisture absorption or decomposition .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between Methyl 6-Chloro-triazolopyridine derivatives and structurally similar compounds?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., chloro at C6 vs. C7) or ring fusion (triazolo[4,3-a]pyridine vs. triazolo[4,3-b]pyridazine). Systematic SAR studies should:
- Compare analogs : Use Ethyl 6-Chloro derivatives (altered solubility) and triazolopyridazines (different π-π stacking) as controls .
- Validate assays : Replicate enzyme inhibition (e.g., kinase assays) or antimicrobial tests (MIC determinations) under standardized conditions .
- Computational modeling : Perform molecular docking to assess binding affinity variations due to steric/electronic effects .
Q. What analytical techniques are optimal for characterizing the compound’s molecular conformation and stability?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles (e.g., 55.6° twist between carboxylate and triazole planes) and non-covalent interactions (C–H⋯O) influencing crystal packing .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C).
- Dynamic light scattering (DLS) : Monitors aggregation in aqueous buffers, critical for in vitro assays .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- In silico ADMET : Predict logP (lipophilicity), CYP450 metabolism, and bioavailability using tools like SwissADME or Schrödinger .
- Density Functional Theory (DFT) : Calculates HOMO/LUMO gaps to assess redox stability and reactivity with biological nucleophiles .
- Molecular dynamics : Simulates membrane permeability (e.g., blood-brain barrier penetration) based on ester group hydrophobicity .
Data Contradiction Analysis
Q. Why do some studies report variable antimicrobial activity for triazolopyridine derivatives?
- Methodological Answer : Variability may stem from:
- Test strains : Gram-positive vs. Gram-negative bacteria exhibit differential membrane permeability to lipophilic analogs .
- Substituent effects : Trifluoromethyl groups (in related compounds) enhance potency but reduce solubility, leading to false negatives in broth microdilution assays .
- Assay conditions : pH-dependent hydrolysis of the methyl ester alters active species concentration. Validate via LC-MS to quantify intact compound .
Experimental Design
Q. What strategies improve yield in multi-step syntheses of Methyl 6-Chloro-triazolopyridine derivatives?
- Methodological Answer :
- Intermediate isolation : Purify cyclization precursors (e.g., triazole amines) via recrystallization to >95% purity.
- Catalyst screening : Test Pd/C or copper(I) iodide for Suzuki couplings of halogenated intermediates .
- Scale-up adjustments : Replace DMF with acetonitrile for easier solvent removal and reduced side reactions .
Structural Comparisons
Q. How does the triazolopyridine core compare to triazolothiadiazines in drug discovery applications?
- Methodological Answer :
- Bioactivity : Triazolopyridines show broader kinase inhibition, while triazolothiadiazines (e.g., 6-(2,6-dichlorophenyl) derivatives) target bacterial dihydrofolate reductase .
- Synthetic flexibility : Thiadiazines require harsher conditions (e.g., PCl₃ for cyclization), limiting functional group tolerance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
